

# Vitamin K1-d4 CAS number and molecular weight.

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## Compound of Interest

Compound Name: Vitamin K1-d4

Cat. No.: B12410918

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## Technical Guide: Vitamin K1-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vitamin K1-d4**, a deuterated form of Vitamin K1. It is intended for use by researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound in their studies. This guide covers its fundamental properties, its primary application as an internal standard in quantitative analysis, relevant biological pathways, and detailed experimental protocols.

## Core Properties of Vitamin K1-d4

**Vitamin K1-d4**, also known as Phylloquinone-d4, is a synthetically modified version of Vitamin K1 where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods.

Property	Value	Citation(s)
CAS Number	5172-18-9	[1][2][3]
Molecular Formula	C <sub>31</sub> H <sub>42</sub> D <sub>4</sub> O <sub>2</sub>	[2][3]
Molecular Weight	454.72 g/mol	
Synonyms	Phylloquinone-d4, Phytomenadione-d4	
Primary Use	Internal standard for quantitative analysis	

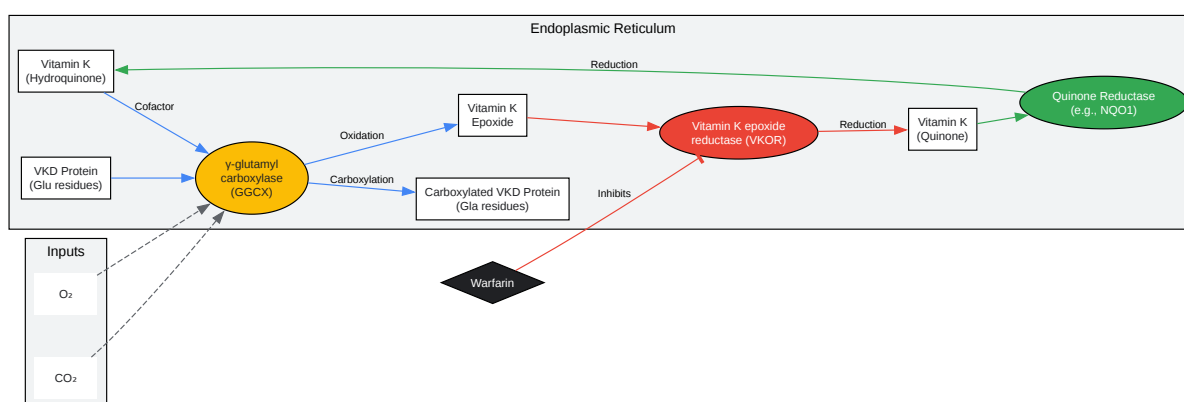
## Role in Biological Pathways: The Vitamin K Cycle

Vitamin K1 is a fat-soluble vitamin essential for various physiological processes, most notably blood coagulation and bone metabolism. It functions as a cofactor for the enzyme  $\gamma$ -glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamic acid (Glu) residues into  $\gamma$ -carboxyglutamic acid (Gla) on a group of proteins known as Vitamin K-dependent proteins (VKDPs). These proteins include several blood clotting factors (II, VII, IX, and X) and proteins involved in bone mineralization like osteocalcin.

The carboxylation reaction is central to the function of these proteins, as the Gla residues are able to bind calcium ions, a critical step in the blood clotting cascade and bone matrix formation. This process is part of the Vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum. In this cycle, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide during the carboxylation of VKDPs. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone form, allowing the cycle to continue.

The anticoagulant drug warfarin exerts its effect by inhibiting the VKOR enzyme, thus disrupting the recycling of Vitamin K and leading to the production of under-carboxylated, non-functional Vitamin K-dependent proteins.

## Vitamin K Carboxylation Pathway



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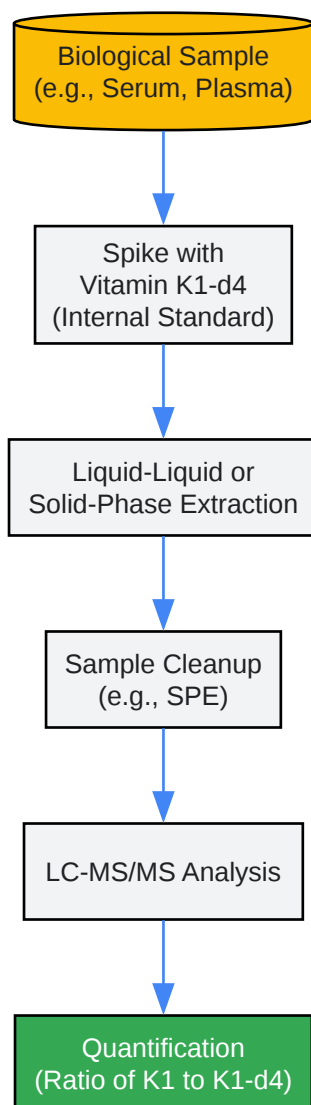
Caption: The Vitamin K cycle within the endoplasmic reticulum.

## Experimental Protocols: Quantification of Vitamin K1 using Vitamin K1-d4

**Vitamin K1-d4** is predominantly used as an internal standard for the accurate quantification of Vitamin K1 in biological matrices such as plasma and serum. The stable isotope-labeled standard is added to the sample at a known concentration at the beginning of the sample preparation process. It behaves chemically identically to the endogenous Vitamin K1 throughout extraction, purification, and analysis. However, due to its higher mass, it can be distinguished from the unlabeled Vitamin K1 by a mass spectrometer. By comparing the signal intensity of the analyte (Vitamin K1) to that of the internal standard (**Vitamin K1-d4**), precise

and accurate quantification can be achieved, as any sample loss during preparation will affect both compounds equally.

## General Experimental Workflow



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Caption: General workflow for Vitamin K1 quantification.

## Detailed Protocol: LC-MS/MS Quantification of Vitamin K1 in Human Serum

This protocol is a composite based on established methodologies for the analysis of Vitamin K1 in serum using a deuterated internal standard.

### 1. Materials and Reagents:

- Vitamin K1 and **Vitamin K1-d4** analytical standards
- Human serum (or plasma)
- Methanol, Ethanol, Hexane, Isopropanol (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Ammonium formate or Formic acid (for mobile phase)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Vials for autosampler

### 2. Preparation of Standards and Quality Controls:

- Prepare stock solutions of Vitamin K1 and **Vitamin K1-d4** in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Store at -20°C or lower, protected from light.
- Prepare a working solution of the internal standard (**Vitamin K1-d4**) by diluting the stock solution. The final concentration should be appropriate for spiking into the samples.
- Prepare calibration standards by spiking known amounts of the Vitamin K1 working solution into a vitamin K-depleted serum or a surrogate matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix as the calibration standards.

### 3. Sample Preparation (Liquid-Liquid Extraction followed by SPE):

- To 500 µL of serum sample, calibrator, or QC, add 50 µL of the **Vitamin K1-d4** internal standard working solution.

- Vortex briefly to mix.
- Add 2 mL of ethanol to precipitate proteins. Vortex for 1 minute.
- Add 4 mL of n-hexane and vortex for 5 minutes for liquid-liquid extraction.
- Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
- Transfer the upper organic (hexane) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 200 µL of 1:3 water and methanol) for SPE cleanup or direct injection if the sample is clean enough.
- For further cleanup, the reconstituted sample can be loaded onto an activated SPE cartridge, washed with a weak solvent to remove interferences, and then eluted with a stronger solvent. The eluate is then evaporated and reconstituted in the mobile phase.

#### 4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 or similar reversed-phase column is typically used.
  - Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.
  - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 2-10 µL.
- Mass Spectrometry (MS/MS):
  - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been shown to be more sensitive for Vitamin K1.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both Vitamin K1 and **Vitamin K1-d4** need to be determined and optimized on the specific instrument. For example, for Vitamin K1, a precursor ion (m/z) of 451.4 and a product ion of 187.1 might be used. For **Vitamin K1-d4**, the precursor ion would be approximately 455.4.

#### 5. Data Analysis and Quantification:

- A calibration curve is constructed by plotting the ratio of the peak area of Vitamin K1 to the peak area of **Vitamin K1-d4** against the concentration of the Vitamin K1 calibrators.
- The concentration of Vitamin K1 in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.

This technical guide provides a foundational understanding of **Vitamin K1-d4** and its application in research. For specific applications, further optimization of the experimental protocols may be necessary. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.

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## References

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